molecular formula C13H10F3N3O3S2 B2581002 Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate CAS No. 339013-90-0

Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate

Cat. No. B2581002
CAS RN: 339013-90-0
M. Wt: 377.36
InChI Key: XHTAIZPLLMRKFM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenecarboxylate, which is a common structure in many organic compounds. It also contains a trifluoromethyl group and a thiadiazol group, which are often found in pharmaceuticals and agrochemicals due to their unique chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Chemical Structure and Derivative Formation

Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate is structurally related to the family of 1,3,4-thiadiazole derivatives, which have been the subject of extensive research due to their wide range of potential applications. The compound, belonging to this family, is a part of various studies aiming to explore its chemical properties and possible applications.

  • Cyclization and Derivative Synthesis

    The synthesis and cyclization of 1,3,4-thiadiazole derivatives have been studied, leading to the formation of new compounds with potential pharmacological properties. For instance, the cyclization of thiosemicarbazides in different conditions led to the formation of various derivatives such as 4H-1,2,4-triazole-3(2H)-thione and 2-amino-1,3,4-thiadiazole derivatives (Maliszewska-Guz et al., 2005).

  • Antimicrobial and Antifungal Applications

    Certain 1,3,4-thiadiazole derivatives have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, along with exhibiting antifungal activity against Candida albicans. This suggests a promising direction for further research and application in antimicrobial and antifungal domains (Sych et al., 2019).

  • Fungicidal Activity

    Some derivatives have shown preliminary results indicating fungicidal activity. The synthesis of these compounds and the initial tests pave the way for more extensive studies to understand and potentially utilize their fungicidal properties (El-Telbani et al., 2007).

properties

IUPAC Name

methyl 2-[2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3S2/c1-22-10(21)7-4-2-3-5-8(7)23-6-9(20)17-12-19-18-11(24-12)13(14,15)16/h2-5H,6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAIZPLLMRKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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